molecular formula C18H19NO6 B4934185 N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate

Cat. No. B4934185
M. Wt: 345.3 g/mol
InChI Key: MSPAQKJZDLBJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate, also known as 2,3-MDMA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a derivative of methylenedioxymethamphetamine (MDMA), which is a well-known recreational drug. However, unlike MDMA, 2,3-MDMA has not been found to have any psychoactive properties. In

Mechanism of Action

The exact mechanism of action of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and immune response. By inhibiting NF-κB, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate may reduce the production of pro-inflammatory cytokines and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been found to protect neurons from oxidative stress and inflammation, which may be due to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate in lab experiments is that it has been found to have low toxicity and does not have any psychoactive properties. This makes it a safer alternative to MDMA, which is a well-known recreational drug. Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for therapeutic applications. However, one limitation of using N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate. One area of research is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxaldehyde with benzylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine. The synthesis of this compound has been reported in several scientific publications.

Scientific Research Applications

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been investigated for its potential therapeutic applications in several areas of research. Studies have shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. Additionally, N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C2H2O4/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14;3-1(4)2(5)6/h1-9,14,17H,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPAQKJZDLBJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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